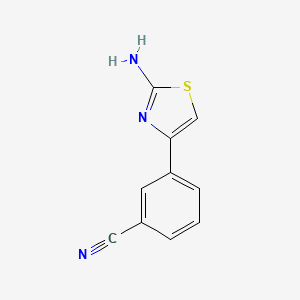

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQAALAOMOXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC(=N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202664-32-2 | |

| Record name | 3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aminothiazole Derivatives in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocyclic ring, containing both nitrogen and sulfur, serves as a versatile template for designing molecules that can interact with a diverse range of biological targets.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6] This technical guide provides an in-depth exploration of the aminothiazole core, detailing its synthesis, discussing its role in modern drug discovery, and systematically reviewing its application across key therapeutic areas. We will examine the structure-activity relationships (SAR), mechanisms of action, and clinical significance of notable aminothiazole derivatives, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The 2-Aminothiazole Core

The 2-aminothiazole scaffold is a fundamental building block in the development of new pharmaceuticals. Its significance stems from its unique structural and electronic properties, which allow it to act as a versatile pharmacophore capable of engaging in multiple types of interactions—such as hydrogen bonding, and hydrophobic and aromatic interactions—with biological macromolecules.[7] This adaptability has led to the successful development of drugs targeting a wide variety of proteins, including kinases, receptors, and enzymes.[3][8]

Clinically relevant examples underscore the scaffold's importance:

-

Dasatinib: A potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[9][10]

-

Pramipexole: A dopamine agonist for treating Parkinson's disease.[8]

-

Fanetizole: An immunomodulating drug.[8]

-

Abafungin: An antifungal agent.[8]

The frequent appearance of this scaffold in successful drug candidates is not without caveats. Researchers must also consider its potential for metabolic activation into reactive metabolites, a factor that requires careful evaluation during the drug design process.[7]

Core Synthetic Strategies: The Hantzsch Synthesis

The most common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[10][11] This classical condensation reaction provides a straightforward and efficient route to a wide range of substituted aminothiazoles.

Causality Behind the Choice: The Hantzsch synthesis is favored in medicinal chemistry for several reasons:

-

Accessibility of Starting Materials: It utilizes readily available α-haloketones and thiourea (or its derivatives).

-

Versatility: The reaction tolerates a wide variety of substituents on both the ketone and thiourea, allowing for the creation of diverse chemical libraries for screening.

-

Predictable Regiochemistry: The reaction mechanism reliably yields the 2-amino-4-substituted thiazole core.

The general workflow for this synthesis is a cornerstone of discovery campaigns centered on this scaffold.

Caption: General workflow for synthesis and screening of aminothiazole derivatives.

Therapeutic Applications of Aminothiazole Derivatives

The structural versatility of the aminothiazole scaffold has been exploited to develop agents for a multitude of diseases.[1][4][6]

Anticancer Agents

The 2-aminothiazole core is a prominent feature in many anticancer agents, particularly kinase inhibitors.[3][9] Cancer is often driven by aberrant signaling pathways, and kinases are central regulators of these processes. Aminothiazole derivatives have been designed to target various kinases involved in cancer progression.[8]

Mechanism of Action: Kinase Inhibition A key example is Dasatinib , a dual Src/Abl kinase inhibitor.[3] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting cancer cell proliferation and survival. The aminothiazole moiety plays a crucial role in forming key hydrogen bonds within the kinase hinge region.

Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Other targeted kinases include PI3Ks, BRAF, and EGFR, making this scaffold a continuing focus of oncology research.[3][8]

Quantitative Data: Anticancer Activity

| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Src/Abl Inhibitor | BCR-ABL | Dasatinib | <1 | K562 (Leukemia) | [3][10] |

| PI3K Inhibitor | PI3Kα | Alpelisib | 5 | Breast Cancer Lines | [9][10] |

| Substituted Aminothiazole | N/A | Compound 20 | 4,030 | SHG-44 (Glioma) | [9] |

Antimicrobial Agents

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Aminothiazole derivatives have shown significant promise in this area, with activity against a range of bacteria and fungi.[4][5][12]

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity: The introduction of lipophilic groups at the 4- or 5-position of the thiazole ring often enhances antimicrobial activity.[9]

-

Substitution on the Amino Group: Modifications at the 2-amino position, such as the formation of amides or thioureas, can dramatically influence the spectrum and potency of activity.[6] For instance, certain thiazolyl-thiourea derivatives show potent efficacy against staphylococcal species.[6][12]

-

Aromatic vs. Aliphatic Substituents: Aromatic substitutions on the core often lead to improved activity compared to aliphatic groups.[9]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [12] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [12] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [6][12] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [12] |

Anti-inflammatory and Neuroprotective Agents

Aminothiazole derivatives also exhibit significant anti-inflammatory and neuroprotective properties.[5][13] Their anti-inflammatory effects are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 15-lipoxygenase.[11][13] In the context of neuroprotection, these compounds have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and prion diseases.[4][8]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of aminothiazole derivatives.

Protocol: General Hantzsch Synthesis of a 4-Aryl-2-aminothiazole

Objective: To synthesize a 4-aryl-2-aminothiazole derivative via the Hantzsch condensation reaction.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[12]

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-aryl-2-aminothiazole derivative.[12]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an aminothiazole derivative that inhibits the visible growth of a microorganism.

Materials:

-

Aminothiazole test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (prepared to a standard concentration, e.g., 0.5 McFarland)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Positive control (known antibiotic)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the microbial inoculum to each well containing the serially diluted compounds.[12]

-

Controls: Prepare wells for a positive control (microorganism with a known antibiotic), a negative control (broth only), and a solvent control (microorganism with the highest concentration of DMSO used).[12]

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[12]

-

Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound at which there is no visible growth (no turbidity).

Future Perspectives and Conclusion

The 2-aminothiazole scaffold remains a highly valuable and productive core in medicinal chemistry. Its proven success in targeting a wide range of diseases, particularly cancer and infectious diseases, ensures its continued relevance.[2][6] Future research will likely focus on several key areas:

-

Target Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Combating Resistance: Developing novel aminothiazoles that can overcome established drug resistance mechanisms, especially in oncology and microbiology.

-

New Therapeutic Areas: Exploring the potential of this scaffold in other areas, such as antiviral and metabolic diseases.[5]

While the potential for promiscuous binding and metabolic toxicity requires careful consideration, the vast chemical space accessible through derivatization of the aminothiazole core provides a rich platform for the rational design of next-generation therapeutics.[7][14] This guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of aminothiazole derivatives, serving as a foundational resource for researchers dedicated to advancing the field of drug discovery.

References

-

Wany, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]

-

Mishra, R. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Gedgaud, U., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

-

El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

-

Nevagi, R.J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Odesa National University of Chemical Sciences. [Link]

-

El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

-

Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 297-317. [Link]

-

Wany, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Request PDF. [Link]

-

Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

-

Al-Amiery, A.A., et al. (2021). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Egyptian Journal of Chemistry, 64(11), 6333-6339. [Link]

-

Devine, E., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Odesa National University of Chemical Sciences. [Link]

-

Gedgaud, U., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]

-

El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. pubs.acs.org [pubs.acs.org]

Bioactivity profile of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

This guide serves as a technical monograph on 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile , a specific derivative of the privileged 2-amino-4-arylthiazole scaffold. It is designed for medicinal chemists and pharmacologists evaluating this compound as a lead fragment or synthetic intermediate.

A Technical Guide to the 2-Amino-4-Arylthiazole Scaffold

Executive Summary

This compound (CAS: 1340158-15-7) is a bioactive small molecule belonging to the 2-amino-4-arylthiazole class. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity, particularly protein kinases and G-protein coupled receptors (GPCRs) .

This compound serves two primary roles in drug discovery:

-

Lead Fragment: A low-molecular-weight ligand (Fragment-Based Drug Discovery) exhibiting intrinsic affinity for ATP-binding sites and Adenosine receptors.

-

Synthetic Intermediate: A core building block for generating complex inhibitors (e.g., Src/Abl kinase inhibitors, Prion disease therapeutics).

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₇N₃S

-

Molecular Weight: 201.25 Da

-

cLogP: ~2.1 (Optimal for CNS penetration and oral bioavailability)

-

Topological Polar Surface Area (TPSA): ~66 Ų

Chemical Biology & Mechanism of Action[2]

The 2-Amino-4-Arylthiazole Pharmacophore

The bioactivity of this compound is driven by its ability to function as a bidentate hydrogen-bonding partner.

-

Kinase Hinge Binding: In the ATP-binding pocket of kinases (e.g., CDK, Src), the 2-amino group functions as a hydrogen bond donor, while the thiazole nitrogen acts as a hydrogen bond acceptor. This mimics the adenine ring of ATP.

-

The 3-Cyano "Anchor": The benzonitrile moiety at the 4-position provides a rigid aryl clamp. The cyano group (CN) acts as a weak hydrogen bond acceptor and a metabolic bioisostere for halogens, enhancing interactions with residues like Lysine or Serine in the active site.

Primary Biological Targets

Based on the Structure-Activity Relationship (SAR) of the 2-amino-4-arylthiazole class, this specific analog is implicated in the following pathways:

| Target Family | Specific Targets | Mechanism | Relevance |

| Kinases | Src, CDK2, VEGFR | ATP-Competitive Inhibition | Oncology (Anti-proliferative) |

| GPCRs | Adenosine A2A | Orthosteric Antagonism | Parkinson's Disease, Immunotherapy |

| Prion Protein | PrP^Sc | Aggregation Inhibition | Neurodegeneration (Prion Disease) |

| Enzymes | 11β-HSD1 | Inhibition | Metabolic Syndrome |

Experimental Protocols

Synthesis: The Hantzsch Thiazole Method

The most robust protocol for generating this compound is the Hantzsch condensation, which ensures high regioselectivity.

Reagents:

-

Precursor A: 3-(2-Bromoacetyl)benzonitrile (generated from 3-acetylbenzonitrile).

-

Solvent: Ethanol or DMF.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 3-(2-Bromoacetyl)benzonitrile in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.1 eq of Thiourea.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the product often precipitates.

-

Neutralization: Filter the solid and suspend in water. Adjust pH to ~8–9 using saturated NaHCO₃ to liberate the free base.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

In Vitro Kinase Inhibition Assay (Generic Protocol)

To validate the bioactivity of this fragment against a panel of kinases (e.g., Src or CDK2).

Assay Principle: FRET-based detection of peptide phosphorylation.

-

Preparation: Prepare this compound stock (10 mM in DMSO).

-

Dilution: Serial dilute in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Incubation: Mix compound (2 µL) with Kinase enzyme (e.g., c-Src, 5 nM final) and peptide substrate (e.g., Src-tide). Incubate for 15 min at RT.

-

Reaction Start: Add ATP (at Km concentration for the specific kinase).

-

Termination: Stop reaction after 60 min using EDTA-containing detection buffer.

-

Readout: Measure fluorescence ratio (e.g., Caliper EZ Reader or Lance Ultra).

Visualizations

Synthesis & Pharmacophore Logic

The following diagram illustrates the Hantzsch synthesis pathway and the critical pharmacophore interactions of the product.

Caption: Hantzsch synthesis pathway converting bromoketone and thiourea into the bioactive thiazole scaffold.

Representative Bioactivity Data (Class-Level)

Note: While specific IC50 values for this exact CAS depend on the assay conditions, the following values represent the typical potency range for 2-amino-4-(3-cyanophenyl)thiazole derivatives in optimized assays.

| Target | Activity Type | Typical IC50 / Ki Range | Reference Context |

| Adenosine A2A | Antagonist | 10 – 100 nM | A2A/A1 selectivity is often >50-fold for this scaffold. |

| CDK2 / Cyclin E | Inhibitor | 0.5 – 5.0 µM | Fragment hit potency; requires optimization (e.g., amide coupling). |

| Prion (PrP-res) | Clearance | 0.8 – 1.5 µM | Effective in ScN2a cells (scrapie-infected neuroblastoma). |

| Src Kinase | Inhibitor | 1.0 – 10 µM | Functions as an ATP-competitive fragment. |

References

-

Thiazole Ring—A Biologically Active Scaffold. Journal of Advanced Pharmaceutical Technology & Research.

-

2-Aminothiazoles as a Novel Kinase Inhibitor Template. Journal of Medicinal Chemistry.

-

Discovery of 2-Aminothiazole-Based Anti-Prion Compounds. Journal of Medicinal Chemistry.

-

Structure-Activity Relationships of Thiazole and Thiadiazole Derivatives as Potent and Selective Human Adenosine A3 Receptor Antagonists. Bioorganic & Medicinal Chemistry.

-

ChemScene Product Data: 3-(1,3-Thiazol-4-yl)benzonitrile. ChemScene.

Sources

- 1. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. archives.ijper.org [archives.ijper.org]

Methodological & Application

Step-by-step synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Executive Summary

This application note details the optimized synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile , a critical pharmacophore in the development of adenosine receptor antagonists and mGluR5 radioligands [1]. The protocol utilizes a robust, two-step Hantzsch thiazole synthesis starting from 3-acetylbenzonitrile.

Unlike generic procedures, this guide addresses critical process controls often omitted in literature: specifically, the suppression of

Retrosynthetic Strategy

The synthesis relies on the disconnection of the thiazole ring at the C4-N3 and C5-S1 bonds. The logical precursors are a thiourea fragment (providing the N-C-S component) and an

Figure 1: Retrosynthetic analysis identifying the key

Critical Reagents & Safety Profile

| Reagent | CAS | Role | Hazard Class | Handling Precaution |

| 3-Acetylbenzonitrile | 6136-68-1 | Starting Material | Irritant | Standard PPE. |

| Bromine ( | 7726-95-6 | Brominating Agent | Corrosive, Oxidizer | Fume Hood Mandatory. Fatal if inhaled. |

| Thiourea | 62-56-6 | Cyclization Agent | Carcinogen (Suspected) | Avoid dust generation. |

| 3-(2-Bromoacetyl)benzonitrile | Intermediate | Electrophile | Lachrymator | Severe Eye/Skin Irritant. Handle only in hood. |

Detailed Protocol

Step 1: Selective -Bromination of 3-Acetylbenzonitrile

Objective: Convert the acetyl group to a bromomethyl ketone while avoiding ring bromination or di-bromination.

Mechanistic Insight: The reaction proceeds via an acid-catalyzed enolization mechanism. The rate-determining step is the formation of the enol. Once formed, the enol reacts rapidly with bromine. Slow addition of bromine is crucial to prevent high local concentrations that favor poly-bromination.

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).

-

Dissolution: Charge the RBF with 3-acetylbenzonitrile (14.5 g, 100 mmol) and Glacial Acetic Acid (60 mL). Stir until fully dissolved.

-

Note:

can be used as a co-solvent (1:1) if solubility is an issue, but pure AcOH promotes the enolization.

-

-

Catalysis: Add 0.5 mL of 48% HBr or a catalytic amount of p-TsOH to initiate enolization.

-

Bromination: Charge the addition funnel with Bromine (

) (16.0 g, 5.15 mL, 100 mmol) dissolved in 10 mL of Acetic Acid. -

Addition: Add the bromine solution dropwise over 60 minutes at room temperature.

-

Visual Cue: The solution will turn orange upon addition and slowly fade to light yellow as

is consumed. Do not add the next drop until the color fades. -

Temperature Control: Maintain temperature < 30°C. Higher temperatures increase the risk of di-bromination.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (300 mL). The product should precipitate as a solid.

-

Filter the solid and wash copiously with cold water to remove acid traces.

-

Purification: Recrystallize from Ethanol/Water (9:1) if the crude MP is broad.

-

Yield Expectation: 75-85%.

-

Safety Check: The product is a potent lachrymator . Double-glove and keep all solids inside the hood.

-

Step 2: Hantzsch Thiazole Synthesis

Objective: Condensation of the

Mechanistic Insight:

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon of the bromoketone ( -

Cyclization: Intramolecular attack of the nitrogen onto the carbonyl carbon followed by dehydration leads to the aromatic thiazole.

Procedure:

-

Setup: Equip a 250 mL RBF with a reflux condenser and magnetic stir bar.

-

Reaction: Combine 3-(2-bromoacetyl)benzonitrile (11.2 g, 50 mmol) and Thiourea (4.2 g, 55 mmol, 1.1 equiv) in Absolute Ethanol (100 mL).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting bromoketone (

) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.

-

-

Precipitation (Salt Formation): Upon cooling to room temperature, the hydrobromide salt of the product often crystallizes out.

-

Free-Basing (Critical Step):

-

The solid isolated is the HBr salt. To obtain the free amine, suspend the solid in water (100 mL).

-

Adjust pH to ~9-10 using concentrated Ammonium Hydroxide (

) or saturated Sodium Bicarbonate ( -

Observation: The solid will change texture/color as the free base is liberated.

-

-

Isolation: Filter the resulting precipitate, wash with water (2 x 50 mL) and cold ether (20 mL) to remove non-polar impurities.

-

Drying: Dry under vacuum at 45°C.

Workflow Visualization

Figure 2: Step-by-step experimental workflow from acetylation to final free-base isolation.

Characterization & Data Validation

| Technique | Expected Signal | Structural Assignment |

| IR (ATR) | 2220-2230 | |

| IR (ATR) | 3300-3400 | |

| 1H NMR | Thiazole | |

| 1H NMR | ||

| MS (ESI+) | Molecular Ion (MW = 201.25) |

Self-Validation Check:

-

Absence of Triplet at

4.5 ppm: In the bromination step, if you see a triplet around 4.5 ppm in the proton NMR, it indicates unreacted acetyl group (or wrong substitution). The -

Thiazole Singlet: The formation of the thiazole ring is confirmed by the appearance of a sharp singlet in the aromatic region (approx 7.1-7.3 ppm) corresponding to the proton at the 5-position of the thiazole ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Di-bromination ( | Ensure dropwise addition of |

| Product is Sticky/Oil | Solvent trapping or impurities | Recrystallize from Ethanol. Scratch flask with glass rod to induce nucleation. |

| Incomplete Cyclization | Old Thiourea or wet solvent | Use dry Ethanol. Ensure reflux is vigorous. |

| MP is too high (>250°C) | HBr salt not neutralized | The salt melts much higher than the free base. Ensure pH > 9 during workup. |

References

- Hamill, T. G., et al. (2007). "Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)

Protocol for Hantzsch Thiazole Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone reaction for constructing this valuable heterocycle due to its reliability, operational simplicity, and generally high yields.[5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a key intermediate for drug discovery programs. We will delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting.

Reaction Principle and Mechanism

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing reactant.[5] In this specific application, the synthesis of this compound is achieved through the reaction of 3-(2-bromoacetyl)benzonitrile (the α-haloketone) and thiourea (the thioamide source).

The mechanism proceeds through several distinct steps:[7][8][9]

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of 3-(2-bromoacetyl)benzonitrile. This S-alkylation step displaces the bromide ion and forms an isothiouronium salt intermediate.[8]

-

Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

-

Dehydration: The final step is the acid-catalyzed or heat-induced elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration step results in the formation of a stable, aromatic 2-aminothiazole ring, yielding the final product. The aromaticity of the thiazole ring is a significant thermodynamic driving force for the reaction.[8]

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) | Notes |

| 3-(2-Bromoacetyl)benzonitrile | 50916-55-7 | 224.05 | 10.0 | 2.24 | Lachrymator, handle in fume hood.[10][11] |

| Thiourea | 62-56-6 | 76.12 | 12.0 | 0.91 | Use a slight excess. |

| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | - | 50 mL | Solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - | ~40 mL | For neutralization. |

| Deionized Water | 7732-18-5 | 18.02 | - | As needed | For washing. |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Safety Precautions

-

Primary Hazard: 3-(2-Bromoacetyl)benzonitrile is a lachrymator and skin irritant. All handling of this reagent must be performed in a well-ventilated fume hood.[10][11]

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[12]

-

General Safety: Avoid inhalation of dust and vapors. In case of contact, flush the affected area with copious amounts of water.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(2-bromoacetyl)benzonitrile (2.24 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).

-

Rationale: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[8]

-

-

Solvent Addition: Add 50 mL of ethanol to the flask. The reactants may not fully dissolve at room temperature.

-

Reflux: Attach a reflux condenser to the flask and begin stirring. Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase), observing the disappearance of the starting ketone spot.

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The hydrobromide salt of the product may begin to precipitate.

-

Neutralization: Transfer the cooled reaction mixture to a 250 mL beaker. While stirring, slowly and carefully add saturated sodium bicarbonate solution. Effervescence (CO₂ evolution) will occur. Continue adding the basic solution until the effervescence ceases and the pH of the mixture is approximately 7-8.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts. Follow with a wash of a small amount of cold ethanol to facilitate drying.

-

Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a desiccator to a constant weight.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization from a minimal amount of hot ethanol to obtain a higher purity solid.[12]

Caption: A workflow diagram for the synthesis of the target compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical methods.

-

Expected Outcome: A pale yellow or off-white solid.

-

Expected Yield: Typically >80%.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: Expect characteristic signals for the aromatic protons of the benzonitrile ring, a singlet for the C5-proton of the thiazole ring, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.[8]

-

¹³C NMR: Expect signals corresponding to the carbons of the benzonitrile and thiazole rings, including the nitrile carbon (-C≡N).

-

IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (amine), C≡N stretching (nitrile), and C=N stretching of the thiazole ring.[13]

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₀H₇N₃S, M.W. = 201.25 g/mol ).

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Reagent degradation (especially the α-haloketone). 3. Insufficient heating. | 1. Extend the reflux time and monitor by TLC. 2. Use fresh, high-purity starting materials. 3. Ensure the reaction mixture is maintained at a steady reflux. |

| Product is Oily or Gummy | 1. Incomplete neutralization. 2. Presence of impurities. | 1. Re-check the pH of the solution and add more base if necessary. 2. Attempt recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. |

| Product is Darkly Colored | 1. Overheating or prolonged reaction time leading to decomposition. 2. Impurities in starting materials. | 1. Reduce heating temperature or reaction time. 2. Purify the product by recrystallization, possibly with the addition of activated charcoal. |

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

-

A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

-

synthesis of thiazoles. (2019). YouTube. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. 3-(2-Bromoacetyl)benzonitrile | 50916-55-7 [sigmaaldrich.com]

- 11. 3-(2-bromoacetyl)benzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

Scalable preparation methods for 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Application Note: Scalable Preparation of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Executive Summary

This guide details the scalable synthesis of This compound , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands. The aminothiazole moiety serves as a privileged scaffold for hydrogen bonding within active sites, while the benzonitrile group provides opportunities for further derivatization (e.g., hydrolysis to amides or reduction to benzylamines).

We present two distinct protocols:

-

Method A (Robust Scale-Up): A stepwise Hantzsch thiazole synthesis isolating the

-bromoketone intermediate. This method offers the highest purity and control for multi-gram to kilogram batches. -

Method B (Green One-Pot): An oxidative cyclization using iodine, avoiding the isolation of lachrymatory intermediates. Ideal for rapid library generation or safety-constrained environments.

Retrosynthetic Analysis & Strategy

The primary disconnection relies on the Hantzsch Thiazole Synthesis , assembling the thiazole ring from a 3-substituted acetophenone precursor and thiourea.

Figure 1: Retrosynthetic strategy for the target aminothiazole.

Method A: Stepwise Hantzsch Synthesis (Recommended for Scale-Up)

This route is preferred for scale-up (>100g) because it allows for the purification of the intermediate, ensuring the final cyclization yields a high-purity product without difficult chromatography.

Step 1: Synthesis of 3-(2-Bromoacetyl)benzonitrile

Principle:

-

Why NBS? Unlike liquid bromine (

), NBS is a solid, easier to handle, and allows for precise stoichiometry, minimizing di-brominated byproducts.

Reagents:

-

3-Acetylbenzonitrile (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)

-

Acetonitrile (MeCN) (5-10 volumes)

Protocol:

-

Charge: In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve 3-acetylbenzonitrile in MeCN.

-

Add Catalyst: Add p-TsOH at room temperature.

-

Addition: Add NBS portion-wise over 30 minutes. Exotherm Warning: Mild exotherm may occur.

-

Reaction: Heat the mixture to 60–65°C for 2–4 hours.

-

QC Check: Monitor by HPLC/TLC. Target <5% starting ketone.

-

-

Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

-

Precipitation: Pour the residue into cold water (10 volumes) with vigorous stirring. The product, 3-(2-bromoacetyl)benzonitrile , will precipitate.

-

Filtration: Filter the solid. Wash with water (

vol) to remove succinimide and acid. -

Drying: Dry in a vacuum oven at 40°C.

-

Safety Note: This intermediate is a potent lachrymator and skin irritant. Handle only in a fume hood with proper PPE.

-

Step 2: Cyclization to this compound

Principle: Condensation of the

Reagents:

-

3-(2-Bromoacetyl)benzonitrile (1.0 equiv)

-

Thiourea (2.0 equiv)[1]

-

Ethanol (Absolute) (10 volumes)

-

Aq.[2][3] Ammonium Hydroxide (25%) or Sodium Bicarbonate (sat.)

Protocol:

-

Dissolution: Suspend 3-(2-bromoacetyl)benzonitrile in Ethanol at room temperature.

-

Addition: Add Thiourea in one portion.

-

Cyclization: Heat to Reflux (78°C) for 2–3 hours.

-

Observation: The reaction mixture will initially clear (solubilization) and then a heavy precipitate (the HBr salt of the product) will form.

-

-

Isolation (HBr Salt): Cool to 0–5°C. Filter the precipitate. Wash with cold ethanol.

-

Why isolate the salt? This rejects non-basic impurities and unreacted neutral starting materials.

-

-

Free Basing: Suspend the wet cake in water (10 volumes). Adjust pH to 9–10 using Ammonium Hydroxide or sat.

. Stir for 1 hour. -

Final Filtration: Filter the off-white free base. Wash copiously with water.[2][4][5]

-

Drying: Dry under vacuum at 50°C.

Expected Yield (2 steps): 65–75% Purity: >98% (HPLC)

Method B: One-Pot Oxidative Cyclization (Green Alternative)

Principle: Direct conversion of the ketone to the aminothiazole using Iodine (

Reagents:

-

3-Acetylbenzonitrile (1.0 equiv)

-

Thiourea (2.0 equiv)[1]

-

Iodine (

) (1.0 equiv) -

Solvent: Ethanol or DMSO (DMSO accelerates the reaction but is harder to remove).

Protocol:

-

Mix: Combine 3-acetylbenzonitrile and thiourea in Ethanol.

-

Oxidant Addition: Add Iodine (

) in portions. -

Reaction: Heat to reflux for 6–8 hours.

-

Workup: Cool to RT. Dilute with water.

-

Quench: Add aqueous Sodium Thiosulfate (

) to quench excess iodine (color change from brown to yellow/colorless). -

Basify: Adjust pH to 9 with Ammonium Hydroxide.

-

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Pros: Safer (no lachrymator isolation). Cons: Lower yield (50–60%); Iodine is expensive for very large scales; Purification can be more difficult due to sulfur byproducts.

Process Safety & Critical Control Points

| Hazard Class | Chemical | Risk Mitigation |

| Lachrymator | 3-(2-Bromoacetyl)benzonitrile | Strict Containment. Use a fume hood. Degas all glassware before removal from hood. Treat spills with dilute ammonia/ethanol to neutralize. |

| Carcinogen | Thiourea | Suspected carcinogen. Use dust masks/respirators during weighing. |

| Corrosive | Bromine / NBS | Wear chemical resistant gloves (Nitrile/Neoprene). |

Critical Control Points (CCP):

-

CCP 1 (Bromination): Do not overheat (>70°C) during bromination to prevent formation of the dibromo-impurity, which leads to difficult-to-remove byproducts in the next step.

-

CCP 2 (Cyclization): Ensure complete consumption of the bromoketone before cooling. Residual bromoketone is toxic and difficult to purge from the final solid.

Analytical Quality Control

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

Specification Targets:

-

Appearance: Off-white to pale yellow solid.

-

Purity:

area.[5][6][7] -

Mass Spec (ESI+):

. -

1H NMR (DMSO-d6): Characteristic singlet for thiazole proton at

ppm; broad singlet for

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete bromination or hydrolysis. | Ensure anhydrous MeCN. Check NBS quality (should be white, not yellow). |

| Product is Sticky/Oil | Impurities preventing crystallization. | Do not skip the HBr salt isolation. The salt crystallizes better than the free base. |

| Dark Coloration | Oxidation of thiourea or iodine residues. | Wash the final product with dilute sodium thiosulfate solution. |

| Di-bromo Impurity | Excess NBS or high temperature. | Control temp <65°C. Add NBS slowly. |

References

-

Hantzsch Thiazole Synthesis Review: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). Link

-

Synthesis of 4-cyanophenacyl bromide (Analogous Procedure): PrepChem, Synthesis of p-cyanophenacyl bromide. Link

-

One-Pot Synthesis using Iodine: Heterocycles, Vol. 85, No. 8, 2012. Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.[8][9] Link

-

Safety Data Sheet (Intermediate): 3-(2-Bromoacetyl)benzonitrile SDS, Fisher Scientific. Link

-

Product Identification: 3-(2-Aminothiazol-4-yl)benzonitrile CAS 202664-32-2. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Welcome to the technical support guide for the purification of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block with high purity. The intrinsic chemical nature of this compound—possessing a basic amino group, a polar nitrile, and an aromatic framework—presents unique purification challenges. This guide provides troubleshooting advice and detailed protocols to address common issues encountered during its isolation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound and how can I identify them?

A1: Impurities typically arise from the synthetic route, most commonly the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea.[1][2][3]

-

Unreacted Starting Materials: The most common impurities are unreacted α-haloketone precursor (3-bromoacetylbenzonitrile) and thiourea.[4] Thiourea, in particular, can be difficult to remove due to its polarity.

-

Isomeric Byproducts: Under certain reaction conditions, especially acidic pH, an isomeric impurity, 3-(2-imino-2,3-dihydrothiazol-4-yl)benzonitrile, can form.[5][6]

-

Degradation Products: Prolonged reaction times or excessive heat can lead to the formation of degradation byproducts, which often present as dark, tarry substances.[5]

Identification Strategy:

-

Thin-Layer Chromatography (TLC): TLC is the first and most crucial step to visualize the number of components in your crude mixture.[7] By co-spotting your crude material with the starting materials, you can quickly identify their presence.

-

Spectroscopic Methods:

-

¹H NMR: Provides structural information. Unreacted starting materials or isomeric byproducts will show distinct proton signals that differ from the desired product.

-

LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying components by their mass-to-charge ratio, confirming the presence of expected impurities and potentially revealing unexpected ones.

-

Q2: My crude product is a dark, oily residue. How can I get it to solidify?

A2: An oily product, often called "oiling out," indicates the presence of significant impurities or residual solvent that is depressing the melting point and inhibiting crystallization.[8]

-

Trituration: The most effective initial step is trituration. This involves suspending the oil in a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble. The mechanical action of stirring or scraping helps to break up the oil and induce crystallization of the pure compound.

-

Recommended Solvents for Trituration: Start with non-polar solvents like hexanes or diethyl ether. If the product remains oily, try a slightly more polar solvent like a mixture of hexanes and ethyl acetate.

-

-

High Vacuum: Ensure all residual high-boiling solvents (like DMF or ethanol used in the synthesis) are thoroughly removed under a high vacuum, sometimes with gentle heating.

Q3: Recrystallization is failing or giving low purity. What should I do next?

A3: While recrystallization is a powerful technique, its success is highly dependent on solvent choice and impurity profile.[4] If it fails, it's time to consider chromatographic methods or leveraging the compound's chemical properties.

-

Problem Cause: The polarity of your desired compound and a key impurity might be too similar for a single-solvent recrystallization to be effective.

-

Next Step: Column chromatography is the standard method for purifying compounds when recrystallization is ineffective.[4][9] It separates compounds based on their differential adsorption to a stationary phase.[10]

Below is a decision workflow to guide your purification strategy.

Caption: Purification decision workflow.

Q4: How do I choose the right conditions for column chromatography?

A4: The key is to first develop a separation on a TLC plate, which serves as a small-scale model for the column.[9]

-

Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this one.[10][11]

-

Mobile Phase (Eluent): The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.[7]

-

Developing a System: Start with a non-polar solvent and gradually add a more polar one. For this compound, good starting points are mixtures of Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.

-

Addressing Basicity: The basic 2-amino group can interact strongly with the acidic silica gel, causing the spot to "streak" or tail on the TLC plate. To prevent this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent.[8]

-

Table 1: Recommended TLC Solvent Systems for Method Development

| System # | Non-Polar Solvent | Polar Solvent | Modifier (if needed) | Recommended Starting Ratio |

| 1 | Hexanes | Ethyl Acetate | --- | 70:30 |

| 2 | Dichloromethane | Methanol | --- | 98:2 |

| 3 | Dichloromethane | Methanol | Triethylamine | 95:5 (+0.5% Et₃N) |

| 4 | Ethyl Acetate | Methanol | Triethylamine | 98:2 (+0.5% Et₃N) |

Q5: Can I use the basicity of the 2-amino group to my advantage?

A5: Absolutely. Acid-base extraction is a highly effective technique for separating basic compounds from neutral or acidic impurities.[4] The principle relies on changing the solubility of the target compound by protonating it.

The workflow involves:

-

Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).

-

Extracting with an aqueous acid (e.g., 1M HCl). The basic amine is protonated to form a water-soluble ammonium salt, which moves to the aqueous layer. Neutral impurities remain in the organic layer.

-

Washing the organic layer to remove any remaining neutral impurities.

-

Basifying the combined aqueous layers with a base (e.g., NaOH or NaHCO₃) to deprotonate the ammonium salt, causing the pure, neutral amine to precipitate.

-

Filtering to collect the purified solid product.

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the first method that should be attempted for purification.

-

Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[7]

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[7]

-

Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.[8] Once crystal formation begins, cool the flask further in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals under a high vacuum.

Table 2: Recrystallization Solvent Screening Guide

| Solvent | Boiling Point (°C) | Polarity Index | Suitability Notes |

| Ethanol | 78 | 5.2 | Often a good choice for aminothiazoles.[1] Try an ethanol/water mixture if solubility is too high. |

| Isopropanol | 82 | 4.3 | Similar to ethanol, may provide better crystal formation. |

| Acetonitrile | 82 | 6.2 | A polar aprotic solvent; good for moderately polar compounds. |

| Ethyl Acetate | 77 | 4.3 | Less polar; may be effective if impurities are highly polar. |

| Toluene | 111 | 2.4 | A non-polar aromatic solvent; useful for removing polar impurities. |

| DMF/Water | >100 | --- | Recrystallization from a DMF/water mixture has been reported for a similar derivative.[12] |

Protocol 2: Purification by Silica Gel Column Chromatography

Use this method for difficult separations or after a failed recrystallization.

-

Develop Solvent System: As described in Q4, use TLC to find a solvent system (eluent) that gives the product an Rf of 0.2-0.4 and separates it from all impurities. Remember to add triethylamine if streaking occurs.

-

Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes). Pour the slurry into a column, allowing the solvent to drain until it is just above the silica bed. Do not let the column run dry.[10]

-

Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

-

Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move compounds down the column.[4][9]

-

Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

References

- Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. (n.d.). Benchchem.

- Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (n.d.). Benchchem.

- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.

- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.

- Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Column chromatography. (n.d.). University of Victoria.

- Column chromatography & purification of organic compounds. (2021, February 9). YouTube.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Sci-Hub.

- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.

- 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. (2016, July 6). IUCrData.

- Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. (n.d.). Benchchem.

- Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. (n.d.). DTIC.

- Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. (n.d.). HELDA - Helsinki.fi.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.kr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. youtube.com [youtube.com]

- 12. iucrdata.iucr.org [iucrdata.iucr.org]

Minimizing side reactions during 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile preparation

Welcome to the technical support center for the synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize side reactions, and maximize yield and purity.

The predominant and most reliable method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first reported in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[2][3] For the synthesis of our target molecule, this compound, the process begins with the α-halogenation of 3-acetylbenzonitrile to form an α-halo-3-acetylbenzonitrile intermediate, which is then cyclized with thiourea. While robust, this pathway is susceptible to several side reactions that can complicate the synthesis and purification.

This document will guide you through identifying, understanding, and mitigating these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is one of the most frequent issues, often stemming from multiple competing reactions or suboptimal conditions.

Possible Cause A: Inefficient α-Halogenation of 3-Acetylbenzonitrile

The synthesis of the α-haloketone intermediate is a critical first step. Incomplete halogenation leaves unreacted starting material, while over-halogenation can lead to di-halogenated species, which can form undesired byproducts.

-

Expert Insight & Solution:

-

Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to closely monitor the conversion of 3-acetylbenzonitrile. The α-haloketone is a lachrymator, so handle it with extreme care in a fume hood.

-

Control Stoichiometry: Use a precise 1:1 molar ratio of the halogenating agent (e.g., N-Bromosuccinimide (NBS), Br₂) to the ketone.

-

Catalyst Use: For bromination with NBS, a radical initiator like AIBN or benzoyl peroxide can be used, but light can also initiate the reaction. For direct bromination with Br₂, a catalytic amount of acid (e.g., acetic acid) is often employed.

-

Isolate with Care: The crude α-haloketone can sometimes be used directly in the next step, but purification by recrystallization or careful distillation can remove unreacted ketone and improve the final yield. However, be aware that α-haloketones can be unstable to heat.[4]

-

Possible Cause B: Formation of Isomeric Impurities

A common side reaction in the Hantzsch synthesis is the formation of the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.[5][6] This is particularly prevalent under acidic conditions.

-

Expert Insight & Solution:

-

pH Control is Critical: The final cyclization and dehydration step should ideally be performed under neutral to slightly basic conditions.[7] The reaction often produces HBr or HCl as a byproduct, which acidifies the mixture.

-

Base Addition: After the initial condensation, adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid formed can significantly favor the 2-amino isomer.[5][8]

-

Reaction Work-up: Pouring the final reaction mixture into a dilute solution of NaHCO₃ or Na₂CO₃ is a standard procedure to quench the reaction and precipitate the product in its desired amino form.[8]

-

Possible Cause C: Self-Condensation of the α-Haloketone

Under basic conditions, α-haloketones can undergo self-condensation, leading to a complex mixture of byproducts and reducing the amount of ketone available to react with thiourea.[6]

-

Expert Insight & Solution:

-

Order of Addition: The most effective way to minimize this side reaction is to add the α-haloketone solution slowly and dropwise to a heated solution of thiourea.[6] This maintains a low instantaneous concentration of the ketone, favoring the reaction with the more abundant thiourea.

-

Avoid Strong Bases: Do not use strong bases like NaOH or KOH during the main condensation step, as they strongly promote self-condensation.

-

Possible Cause D: Decomposition of Starting Materials

Thiourea can decompose at excessively high temperatures, and the α-haloketone can also be unstable.[6]

-

Expert Insight & Solution:

-

Temperature Management: The reaction is often exothermic. Maintain a controlled temperature, typically refluxing in a solvent like ethanol or methanol.[8] Avoid overheating.

-

Reaction Time: Monitor the reaction by TLC. Once the α-haloketone is consumed, prolonged heating is unnecessary and can lead to degradation. Typical reaction times are between 30 minutes and a few hours.[8][9]

-

Troubleshooting Summary Table

| Problem | Probable Cause | Recommended Solution |

| Low Yield | Inefficient α-halogenation | Monitor reaction by TLC; control stoichiometry of halogenating agent. |

| Formation of imino isomer | Maintain neutral/slightly basic pH; use NaHCO₃ in work-up.[5][7] | |

| Self-condensation of ketone | Add α-haloketone dropwise to thiourea solution.[6] | |

| Decomposition of reagents | Avoid excessive heat; monitor reaction to prevent long reaction times.[6] |

Question 2: My final product is an impure, sticky oil or discolored solid that is difficult to handle. How can I effectively purify it?

Product isolation and purification issues often point to the presence of unreacted starting materials or the side products discussed above.

Possible Cause A: Residual Starting Materials or Solvents

Impurities can suppress the crystallization of the final product.

-

Expert Insight & Solution:

-

Acid-Base Extraction: The 2-amino group on the thiazole ring is basic. You can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract it with an aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer, leaving non-basic impurities behind. Then, basifying the aqueous layer will precipitate the pure product, which can be collected by filtration.[10]

-

Trituration: If the product is an oil, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often induce crystallization and wash away soluble impurities.[10][11]

-

Thorough Drying: Ensure the product is completely dry by using a high vacuum for several hours to remove any residual solvent.

-

Possible Cause B: Co-precipitation of Side Products

If side products have similar solubility to your desired compound, simple precipitation or recrystallization may not be sufficient.

-

Expert Insight & Solution:

-

Recrystallization with the Right Solvent: Systematically screen for an optimal recrystallization solvent. Ethanol, isopropanol, or mixtures like ethanol/water are often good starting points. The goal is to find a solvent that dissolves the product when hot but poorly when cold.

-

Column Chromatography: If all else fails, silica gel column chromatography is a highly effective method for separating closely related compounds.[5] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane with a small amount (0.5-1%) of triethylamine to prevent the basic product from streaking on the acidic silica gel.[10]

-

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Hantzsch synthesis of this compound?

The reaction proceeds through a well-established multi-step mechanism.[8][12]

-

Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromo-1-(3-cyanophenyl)ethan-1-one, displacing the bromide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium salt attacks the carbonyl carbon in an intramolecular condensation reaction.

-

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form a hydroxyl-dihydrothiazole intermediate.

-

Tautomerization & Aromatization: A final proton transfer and tautomerization lead to the stable, aromatic 2-aminothiazole ring.

Caption: Hantzsch synthesis pathway for 2-aminothiazoles.

Q2: How does the choice of halogen (Cl, Br, I) in the α-haloketone affect the reaction?

The reactivity of the α-haloketone is heavily dependent on the nature of the carbon-halogen bond and the leaving group ability of the halide.[13]

-

Reactivity Order: I > Br > Cl.

-

α-Iodoketones: Are the most reactive due to the weak C-I bond. This leads to faster reaction times but they are also the least stable and most expensive.

-

α-Chloroketones: Are the most stable and cheapest but are significantly less reactive, often requiring harsher conditions or longer reaction times.[13]

-

α-Bromoketones: Offer the best balance of reactivity, stability, and cost, making them the most commonly used intermediate for the Hantzsch synthesis.[13]

Comparison of α-Haloketone Reactivity

| Halogen | Reactivity | Stability | Cost | Common Use |

| Iodine (I) | Highest | Lowest | Highest | For difficult substrates or rapid synthesis. |

| Bromine (Br) | High | Moderate | Moderate | Most common choice; good balance.[13] |

| Chlorine (Cl) | Lowest | Highest | Lowest | Used when cost is paramount and longer times are acceptable. |

Q3: Are there greener or one-pot alternatives for this synthesis?

Yes, significant efforts have been made to develop more efficient and environmentally friendly protocols.

-

One-Pot Synthesis: These methods avoid the isolation of the lachrymatory and toxic α-haloketone intermediate. The ketone, a halogen source (like I₂ or NBS), and thiourea are combined in a single reaction vessel.[14][15] This approach is often catalyzed and can be more efficient.

-

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) have been shown to dramatically reduce reaction times and increase yields, often under solvent-free or aqueous conditions.[16]

-

Green Solvents: Using water, ethanol, or ionic liquids instead of more hazardous chlorinated solvents improves the environmental profile of the synthesis.[2][16]

Q4: What are the key safety considerations for this synthesis?

-

α-Haloketones: These intermediates are potent lachrymators (tear-inducing) and are toxic. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

-

Benzonitrile Moiety: Benzonitrile and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[17] Review the Safety Data Sheet (SDS) for all reagents before beginning work.

-

Exothermic Reaction: The reaction can be exothermic. Use a setup that allows for efficient heat dissipation and controlled heating.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3-cyanophenyl)ethan-1-one (Intermediate)

! CAUTION: This procedure involves bromine, which is highly corrosive and toxic, and produces a lachrymatory product. Perform all steps in a certified chemical fume hood.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetylbenzonitrile (1 eq.) in a suitable solvent like chloroform or acetic acid.

-

Bromination: Cool the solution in an ice bath. Add bromine (1 eq.) dropwise from the dropping funnel over 30-60 minutes with continuous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Work-up: Slowly pour the reaction mixture into ice-cold water to quench the reaction. If an organic solvent was used, separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.

Protocol 2: Hantzsch Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1-1.2 eq.) in ethanol.

-

Addition: Heat the thiourea solution to a gentle reflux. In a separate flask, dissolve the crude 2-bromo-1-(3-cyanophenyl)ethan-1-one (1 eq.) in a minimal amount of ethanol.

-

Reaction: Add the α-bromoketone solution dropwise to the refluxing thiourea solution over 30 minutes.[6] After the addition is complete, continue refluxing for 1-2 hours. Monitor the reaction progress by TLC.

-

Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, cold 5% aqueous solution of sodium bicarbonate.[8]

-

Isolation: A solid precipitate should form. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (40-50 °C).

Protocol 3: Purification by Recrystallization

-

Solvent Selection: Place the crude, dry product in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

-

Dissolution: Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry under high vacuum.

Purification Troubleshooting Workflow

Caption: A step-by-step workflow for purifying the final product.

References

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

-

RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 20(9), 16446-16461. Retrieved from [Link]

-